3-Hydroxy-1-methylazetidine hydrochloride is an organic compound characterized by the chemical formula CHNO·HCl. It is a cyclic amine that features a hydroxyl group and a methyl group attached to the nitrogen atom. This compound has garnered attention for its potential therapeutic and industrial applications, particularly in the fields of medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, with significant research focusing on optimizing these synthetic routes to enhance yield and purity. Notable sources of information regarding its synthesis include patents and chemical databases, which provide insights into both laboratory-scale and industrial production methods.
3-Hydroxy-1-methylazetidine hydrochloride is classified as a cyclic amine and falls within the category of azetidine derivatives. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research.
The synthesis of 3-Hydroxy-1-methylazetidine hydrochloride can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, time, and concentration of reactants to optimize yield. For instance, one method reports a yield of approximately 90.3% after hydrogenation processes involving palladium carbon as a catalyst .
The molecular structure of 3-Hydroxy-1-methylazetidine hydrochloride consists of a five-membered ring containing nitrogen, with a hydroxyl group (-OH) and a methyl group (-CH₃) attached to the nitrogen atom. The structural formula can be represented as follows:
Key structural data includes:
3-Hydroxy-1-methylazetidine hydrochloride participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The specific conditions (temperature, solvent) significantly influence the reaction outcomes.
The mechanism of action of 3-Hydroxy-1-methylazetidine hydrochloride involves its interaction with biological targets. The hydroxyl and methyl groups contribute to its reactivity and binding affinity, allowing it to act as a ligand that modulates the activity of receptors or enzymes within biological pathways .
Relevant data indicates that the compound's melting point is usually determined through experimental methods, providing insights into its purity and identity.
3-Hydroxy-1-methylazetidine hydrochloride has several scientific applications:
The synthesis of 3-hydroxyazetidine derivatives leverages both traditional and innovative strategies to optimize yield and purity. A prominent route to 3-hydroxy-1-methylazetidine hydrochloride (CAS 26687-49-0) begins with epichlorohydrin and tert-butylamine, proceeding through a sequential ring formation and deprotection protocol [5]. Key steps include:
Alternative methodologies include intramolecular amination of organoboronates and copper-catalyzed alkylation of 1-azabicyclo[1.1.0]butane (ABB), which enable the incorporation of diverse alkyl, allyl, or benzyl groups at the azetidine nitrogen [3]. For instance, Hiyama cross-coupling facilitates the synthesis of 3-arylazetidines under mild conditions, broadening access to structurally complex analogs [3].
Table 1: Comparative Analysis of Synthetic Routes for 3-Hydroxyazetidine Derivatives
Method | Key Reagents | Yield (%) | Advantages |
---|---|---|---|
Epichlorohydrin-tert-butylamine | ZnCl₂, Ac₂O, HCl | 65–70 | Scalable, cost-effective raw materials |
ABB alkylation | Cu(OTf)₂, Organometallics | 75–85 | Functional group tolerance |
Intramolecular hydroamination | Electrocatalysis (Co-catalyst) | 60–75 | Stereoselective, green chemistry compliant |
Stereochemistry critically influences the bioactivity of azetidine-based therapeutics. The GABA transporter 3 (GAT3) inhibition study demonstrated that only the (2S,2'S) enantiomers of azetidine analogs exhibit potent activity, whereas stereochemical alterations abrogate binding [2]. This underscores stringent geometric requirements for target engagement. To achieve enantiopure synthesis:
Notably, 3D HSQC-NOESY NMR has been employed to assign relative configurations of spirocyclic azetidines by measuring through-space proton interactions, enabling precise stereochemical characterization [7].
Table 2: Stereochemical Control Strategies and Outcomes
Strategy | Technique | Enantiomeric Ratio (er) | Application Example |
---|---|---|---|
Enzymatic resolution | Lipase-catalyzed hydrolysis | 95:5 | Pharma intermediates |
Catalytic asymmetric reduction | Co(II)/β-ketoiminato complex | 98:2 | Spirocyclic scaffolds [7] |
Diastereoselective cyclization | Baldwin-compliant 5-exo-tet | 1:1 (separable) | Tetrahydrofuran-azetidine hybrids |
Salt selection directly impacts the physicochemical and pharmacokinetic properties of 3-hydroxyazetidine derivatives. The hydrochloride salt is favored for 3-hydroxy-1-methylazetidine due to:
Comparative studies indicate that hydrobromide salts exhibit lower crystallinity, while acetate salts may undergo esterification under acidic conditions, limiting utility [5]. In drug development, basic azetidine side chains (e.g., 3-oxyazetidine in benzothiophene SERDs) improve blood-brain barrier penetration by modulating polarity and leveraging active transport mechanisms [4]. Computational models (e.g., BOILED-Egg) predict high gastrointestinal absorption and CNS permeability for these analogs [9].
Table 3: Bioavailability Profiles of Azetidine Salts
Salt Form | Aqueous Solubility | Crystallinity | Stability | Notable Applications |
---|---|---|---|---|
Hydrochloride | High | High (mp 87–95°C) | Acid-stable | GAT3 inhibitors [2] |
Acetate | Moderate | Moderate | Prone to esterification | None significant |
Free base | Low | Variable | Oxidatively labile | SERD development [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: